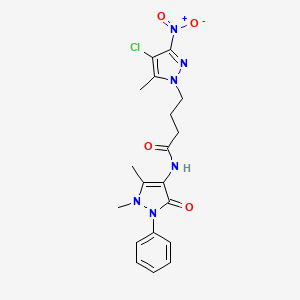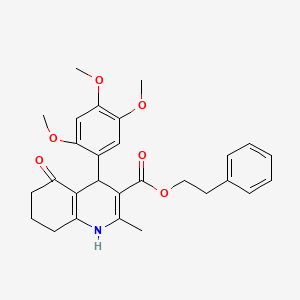
N-(1,3-benzodioxol-5-ylmethyl)-2-hydroxy-2,2-diphenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-2-hydroxy-2,2-diphenylacetamide, also known as Benzamide, is a chemical compound that is widely used in scientific research. It is a white crystalline powder that has been found to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-hydroxy-2,2-diphenylacetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation, which can be beneficial in the treatment of diseases such as arthritis. It has also been found to have anti-tumor properties, which make it a potential candidate for cancer treatment. Additionally, it has been shown to have a neuroprotective effect and can improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(1,3-benzodioxol-5-ylmethyl)-2-hydroxy-2,2-diphenylacetamide in lab experiments is that it has a relatively low toxicity profile. This means that it can be used in higher concentrations without causing harm to cells or tissues. However, one of the limitations of using this compound is that it is not very water-soluble, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-2-hydroxy-2,2-diphenylacetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its use in combination with other drugs to enhance their effectiveness. Additionally, further research is needed to fully understand the mechanism of action of this compound and how it can be used to target specific enzymes in the body.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential use in scientific research. It has been found to have various biochemical and physiological effects and has shown promise in the treatment of diseases such as arthritis and cancer. Further research is needed to fully understand its mechanism of action and potential therapeutic uses.
Synthesis Methods
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-hydroxy-2,2-diphenylacetamide involves the reaction of 2,2-diphenylacetic acid with 1,3-benzodioxole in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydroxylamine hydrochloride to yield the final compound.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-2-hydroxy-2,2-diphenylacetamide has been extensively studied for its potential use in various scientific research applications. It has been found to have anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been shown to have a neuroprotective effect and can improve cognitive function.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-hydroxy-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4/c24-21(23-14-16-11-12-19-20(13-16)27-15-26-19)22(25,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-13,25H,14-15H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZZQVYVDLVSKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2-bromophenyl)-3-(3-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5016210.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-phenylethanediamide](/img/structure/B5016226.png)
![2-[(2-methoxy-4-methylphenoxy)methyl]-N-[(5-methyl-2-pyrazinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5016228.png)

![N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide](/img/structure/B5016253.png)
![3-(2-fluorophenyl)-5-[(2E)-3-(2-furyl)-2-propen-1-yl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5016261.png)


![10-(2-ethoxy-2-oxoethyl)-3-hydroxy-3,4-dihydro-2H-[1,3]thiazino[3,2-a][3,1]benzimidazol-10-ium iodide](/img/structure/B5016296.png)

![5-acetyl-4-(2-chlorophenyl)-2-{[2-(2-chlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5016300.png)

![N-{4-[(5-chloro-2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5016314.png)